molecular formula C21H21FN4O3 B2871595 3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE CAS No. 1340842-38-7

3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE

Cat. No.: B2871595
CAS No.: 1340842-38-7
M. Wt: 396.422
InChI Key: VFAXIIKEGJGPKR-UHFFFAOYSA-N
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Description

3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated benzamide, a methoxy group, and a pyridinyl-oxadiazole moiety, making it a valuable subject for studies in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structureThe cyclohexyl group is then attached via a cyclization reaction, followed by the incorporation of the pyridinyl-oxadiazole moiety through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the fluorine atom can produce a variety of substituted benzamides .

Scientific Research Applications

3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxybenzamide: Lacks the pyridinyl-oxadiazole moiety.

    4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide: Lacks the fluorine atom.

    3-fluoro-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide: Lacks the methoxy group

Uniqueness

The uniqueness of 3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-28-17-8-7-14(12-16(17)22)19(27)25-21(9-3-2-4-10-21)20-24-18(26-29-20)15-6-5-11-23-13-15/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXIIKEGJGPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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